![molecular formula C10H8N2O5 B1428499 Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate CAS No. 540750-26-3](/img/structure/B1428499.png)

Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate

Übersicht

Beschreibung

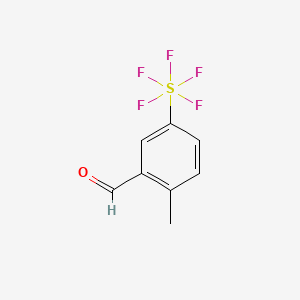

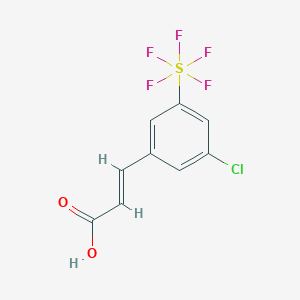

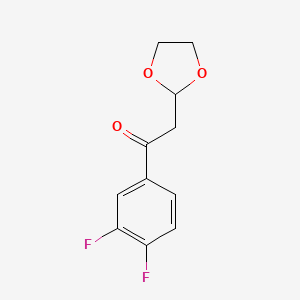

Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate is a synthetic organic compound . It has a molecular weight of 236.18 .

Synthesis Analysis

The synthesis of isoxazoles, such as Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis

The molecular structure of Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate contains a total of 26 bonds, including 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 1 Isoxazole .Physical And Chemical Properties Analysis

Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate has a molecular weight of 236.18 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

Isoxazole rings, such as those found in Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate, are prevalent in many commercially available drugs . The compound’s structural motif is significant for its ability to bind to various biological targets due to its chemical diversity. This makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the realm of anticancer and anti-inflammatory agents.

Metal-Free Synthetic Strategies

The synthesis of isoxazoles traditionally involves metal-catalyzed reactions, which can be costly and environmentally unfriendly. Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate serves as a precursor in metal-free synthetic routes, offering a more sustainable and less toxic alternative for creating isoxazole derivatives .

Diversity-Oriented Synthesis

Researchers aim to expand the drug-like chemical space by developing a diverse collection of heterocyclic molecules. Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate can be used in diversity-oriented synthesis programs to generate a wide variety of functionalized heterocyclic scaffolds, thereby accelerating drug discovery processes .

Nanocatalysis

In the field of nanocatalysis, Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate can be utilized to design catalysts at the nanoscale. These catalysts can be employed in various chemical reactions, including those that produce isoxazole rings, enhancing reaction efficiency and selectivity .

Sensing Applications

Due to its unique electronic structure, Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate can be incorporated into sensors. These sensors can detect specific chemical or biological substances, making the compound valuable in the development of diagnostic tools and environmental monitoring devices .

Eco-Friendly Synthetic Methods

The compound is instrumental in developing eco-friendly synthetic methods for isoxazole synthesis. By avoiding the use of metals, researchers can reduce the generation of hazardous waste and lower the overall environmental impact of chemical synthesis .

Eigenschaften

IUPAC Name |

ethyl 6-nitro-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c1-2-16-10(13)9-7-4-3-6(12(14)15)5-8(7)17-11-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOFIXUHTHGITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)

![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)